molecular formula C8H15N3O5 B3309916 Ser-Gln CAS No. 94421-66-6

Ser-Gln

Cat. No. B3309916
CAS RN: 94421-66-6
M. Wt: 233.22 g/mol
InChI Key: UJTZHGHXJKIAOS-WHFBIAKZSA-N
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Description

Ser-Gln is a dipeptide formed from L-serine and L-glutamine residues . It has a molecular formula of C8H15N3O5 and an average mass of 233.222 Da . It is a white powder that forms a clear colorless solution at 1 mg/mL in water .


Synthesis Analysis

The synthesis of Ser-Gln involves several chemical methods that enable cleavage of peptides and proteins at particular amino acid residues, such as Ser/Thr, Met, Asp/Glu, and Asn/Gln . The distribution of reactive Gln and Lys residues in Ser-Gln is important for its synthesis .


Molecular Structure Analysis

The molecular structure of Ser-Gln includes 8 hydrogen bond acceptors, 7 hydrogen bond donors, and 7 freely rotating bonds . It has a molar refractivity of 52.9±0.3 cm^3 and a polarizability of 21.0±0.5 10^-24 cm^3 .


Chemical Reactions Analysis

Ser-Gln undergoes various chemical reactions. For instance, the phosphorylation of Ser-Gln sites on SUPPRESSOR OF GAMMA RESPONSE1 (SOG1) strengthens the DNA damage response in Arabidopsis thaliana . All SQs are required for the full activation of SOG1 .


Physical And Chemical Properties Analysis

Ser-Gln has a density of 1.4±0.1 g/cm^3, a boiling point of 749.7±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±5.7 mmHg at 25°C . Its surface tension is 73.5±3.0 dyne/cm and it has a molar volume of 163.9±3.0 cm^3 .

Scientific Research Applications

Biosynthesis of Short Oligopeptides

Ser-Gln plays a crucial role in the biosynthesis of short oligopeptides . Short oligopeptides are some of the most promising and functionally important amide bond-containing components, with widespread applications . The biosynthesis of these oligopeptides may potentially become the ultimate strategy because it has better cost efficiency and environmental-friendliness than conventional solid phase peptide synthesis and chemo-enzymatic synthesis .

Production of Desired Peptides via Metabolic Engineering

Ser-Gln is used in the production of desired peptides via metabolic engineering . The identification and selection of specific biocatalysts is extremely important for the biosynthesis of structurally diverse amide bond-containing components .

Nutritional Applications

Ala-Gln, a dipeptide that contains Gln, is a very important compound from both the clinical and nutritional perspectives . It is the most suitable Gln-containing vector for the supply of L-glutamine (Gln) .

Taste-Enhancing Properties

Short oligopeptides, including those containing Ser-Gln, display various special and interesting biological activities, including taste-enhancing .

Antibacterial Properties

Short oligopeptides, including those containing Ser-Gln, have been found to have antibacterial properties .

Anti-Tumor Activities

Short oligopeptides, including those containing Ser-Gln, have been found to have anti-tumor activities .

Glucosamine Production

Glucosamine (Gln) is a universal amino sugar, present in animals, plants, and microbes as a major component of various structural polymers . Ser-Gln could potentially be involved in the production of glucosamine .

DNA Damage Response in Plants

In the plant Arabidopsis thaliana, the transcription factor SUPPRESSOR OF GAMMA RESPONSE1 (SOG1) regulates hundreds of genes in response to DNA damage . Ser-Gln sites on SOG1 are phosphorylated in response to DNA damage .

Mechanism of Action

Target of Action

Ser-Gln, also known as H-Ser-Gln-OH, primarily targets the SUPPRESSOR OF GAMMA RESPONSE 1 (SOG1) transcription factor, a master regulator of the DNA damage response system (DDR) in Arabidopsis thaliana . The Ser-Gln sites of SOG1 are rapidly hyperphosphorylated in response to DNA double-strand breaks .

Mode of Action

The interaction of Ser-Gln with its targets involves the hyperphosphorylation of five Ser-Gln sites of SOG1, which is the molecular switch to activate the DDR . This hyperphosphorylation occurs within 20 minutes following DNA double-strand break-inducing treatment, followed by the activation of several SOG1 target genes .

Biochemical Pathways

The action of Ser-Gln affects the hexosamine biosynthesis pathway (HBP) . HBP is a nutrient and stress-responsive pathway that regulates cellular processes ranging from transcription and translation to signal transduction and metabolism . Notably, O-GlcNAcylation, a non-canonical glycosylation that involves the attachment of single O-linked N-acetylglucosamine (O-GlcNAc) moieties to Ser and Thr residues of cytoplasmic, nuclear, and mitochondrial proteins, is a product of nutrient flux through the HBP .

Pharmacokinetics

For instance, a related compound, L-theanine, has been found to have a bioavailability of approximately 70% .

Result of Action

The molecular and cellular effects of Ser-Gln’s action involve the activation of the DDR, which includes DNA repair, cell-cycle arrest, endoreduplication, and programmed cell death . The extent of SQ phosphorylation in SOG1 regulates gene expression levels and determines the strength of DNA damage responses .

Action Environment

Environmental factors such as stress can influence the action of Ser-Gln. For instance, DNA damage from environmental stressors like UV light can trigger the hyperphosphorylation of the Ser-Gln sites of SOG1, activating the DDR . Additionally, nutrient availability can influence the HBP and, consequently, the action of Ser-Gln .

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O5/c9-4(3-12)7(14)11-5(8(15)16)1-2-6(10)13/h4-5,12H,1-3,9H2,(H2,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTZHGHXJKIAOS-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ser-Gln

CAS RN

94421-66-6
Record name Serylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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